molecular formula C21H20N2O4 B10880456 2-(4-Methylphenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

2-(4-Methylphenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B10880456
M. Wt: 364.4 g/mol
InChI Key: VSFCKBHFPGBTLI-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENYL)-2-OXOETHYL 1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a naphthyridine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-2-OXOETHYL 1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDINE-3-CARBOXYLATE typically involves multiple steps. One common method involves the reaction of ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate with 4-methylphenylacetic acid under acidic conditions . The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-2-OXOETHYL 1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-2-OXOETHYL 1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-METHYLPHENYL)-2-OXOETHYL 1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDINE-3-CARBOXYLATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C21H20N2O4/c1-4-23-11-17(19(25)16-10-7-14(3)22-20(16)23)21(26)27-12-18(24)15-8-5-13(2)6-9-15/h5-11H,4,12H2,1-3H3

InChI Key

VSFCKBHFPGBTLI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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